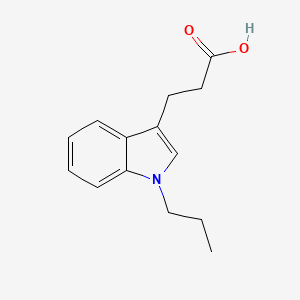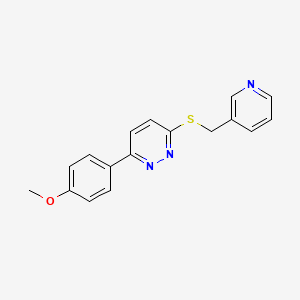
Methyl 4-(3-oxocyclohexyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(3-oxocyclohexyl)butanoate” is an organic compound with the molecular formula C11H18O3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 282.8±13.0 °C and a predicted density of 1.024±0.06 g/cm3 .Applications De Recherche Scientifique
Chemical Synthesis : A study by Moorhoff (1997) explores the Michael-Wittig reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate, leading to the synthesis of highly functionalized 2-cyclohexenonedicarboxylates, which are important intermediates in organic synthesis (Moorhoff, 1997).
Enamine Chemistry : Carlsson and Lawesson (1982) conducted research on the reduction of enaminones, including compounds related to Methyl 4-(3-oxocyclohexyl)butanoate, to synthesize α,β-unsaturated aldehydes, which are significant in organic chemistry (Carlsson & Lawesson, 1982).
Radical Reactions : Bulliard, Zehnder, and Giese (1991) studied radical addition reactions to certain butanoates, leading to the stereoselective synthesis of alkyl-hydroxybutanoates, demonstrating the compound's utility in stereochemistry (Bulliard et al., 1991).
Autoignition in Fuels : Jiao, Zhang, and Dibble (2015) explored the autoignition chemistry of Methyl butanoate as a surrogate for fatty acid esters used in biodiesel, providing insights into the combustion properties of biofuels (Jiao et al., 2015).
Organic Synthesis Applications : Yakura et al. (1999) demonstrated the use of this compound in catalyzed C-H insertion reactions, leading to the synthesis of optically active, highly functionalized cyclopentanes, which are valuable in medicinal chemistry (Yakura et al., 1999).
Inhibitors of Mycolic Acid Biosynthesis : Hartmann et al. (1994) synthesized analogues of this compound to study their potential as inhibitors of mycolic acid biosynthesis, an important aspect in the study of tuberculosis (Hartmann et al., 1994).
Propriétés
IUPAC Name |
methyl 4-(3-oxocyclohexyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHVTJVRXUPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

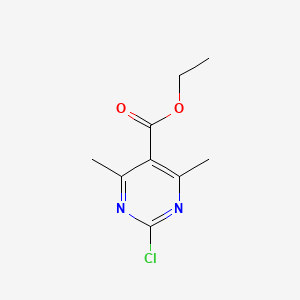
![1-tert-butyl 2-methyl (2S,4R)-4-[(7-bromoisoquinolin-1-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B2950919.png)
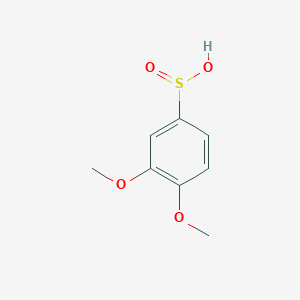
![4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine](/img/structure/B2950923.png)
![(E)-3-(3-nitrostyryl)imidazo[1,5-a]pyridine](/img/structure/B2950926.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2950927.png)
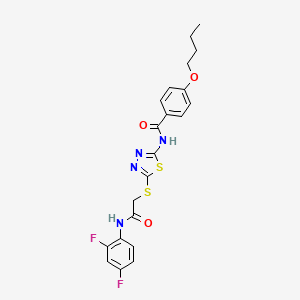

![N-[(3-bromophenyl)(cyano)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2950930.png)
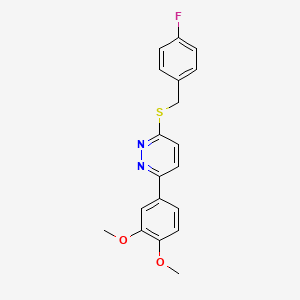
![{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine](/img/structure/B2950934.png)
